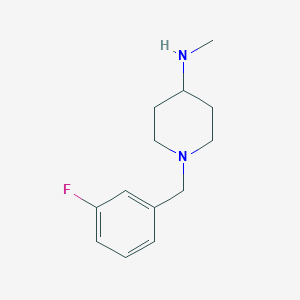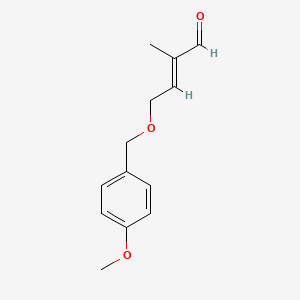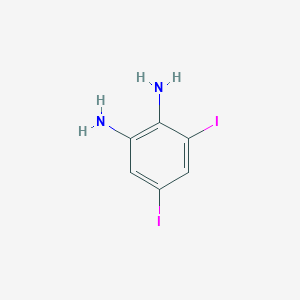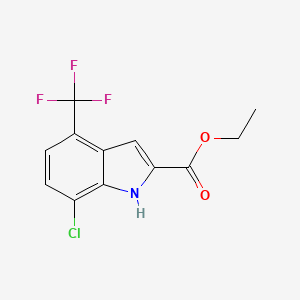![molecular formula C7H6ClN3 B12836994 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12836994.png)
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of chlorine and methyl groups on the triazolopyridine scaffold imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the cyclization of 2-aminopyridines with appropriate reagents. For instance, the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles can yield 2-substituted 6,8-dinitrotriazolopyridines . Another method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in the formation of triazolopyridines through a tandem reaction mechanism .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of microwave irradiation and catalyst-free conditions can enhance the efficiency and yield of the synthesis process . Additionally, solvent-free conditions and mild reaction temperatures are often employed to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted triazolopyridines with different functional groups .
Wissenschaftliche Forschungsanwendungen
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, triazole derivatives are known to inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism . The presence of chlorine and methyl groups can enhance the binding affinity and specificity of the compound for its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole ring system and exhibits antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Another triazole derivative with applications in medicinal chemistry.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group contributes to its stability and lipophilicity. These features make it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C7H6ClN3 |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-6(8)7-9-4-10-11(7)3-5/h2-4H,1H3 |
InChI-Schlüssel |
FQQMARHXKPJDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=NC=N2)C(=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12836922.png)
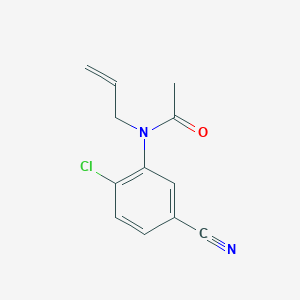
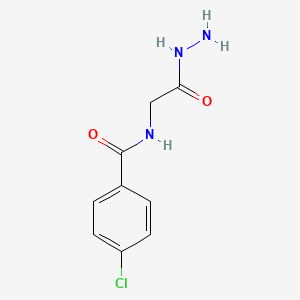
![3-(Hydroxyimino)-8-methyl-5-phenyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,2-h]isoquinolin-2(3H)-one](/img/structure/B12836945.png)

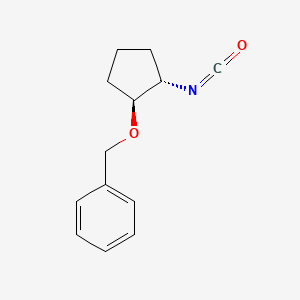
![13-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12836975.png)


![4-(6-Oxo-6,7,8,9-tetrahydro-2,7,9a-triazabenzo[cd]azulen-1-yl)benzaldehyde](/img/structure/B12836985.png)
